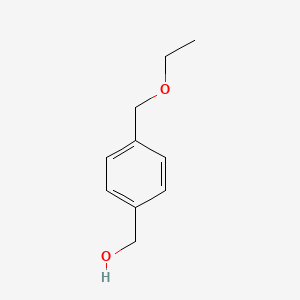

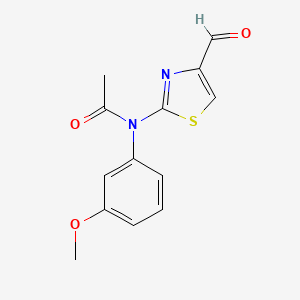

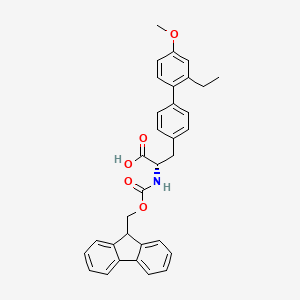

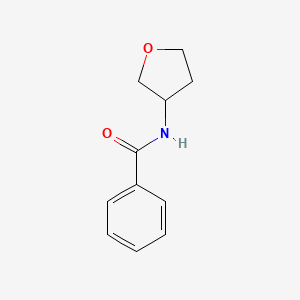

![molecular formula C11H11ClN2 B3291382 2-(but-3-yn-1-yl)Imidazo[1,2-a]pyridine hydrochloride CAS No. 872362-21-5](/img/structure/B3291382.png)

2-(but-3-yn-1-yl)Imidazo[1,2-a]pyridine hydrochloride

Descripción general

Descripción

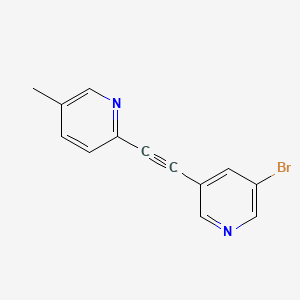

2-(but-3-yn-1-yl)Imidazo[1,2-a]pyridine hydrochloride is a chemical compound with the CAS Number: 872362-21-5 . It has a molecular weight of 206.67 . This compound is a derivative of imidazo[1,2-a]pyridines, which are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .

Molecular Structure Analysis

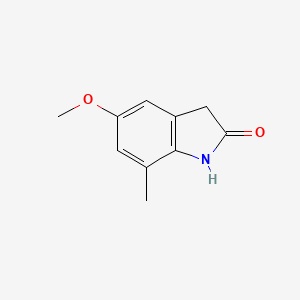

The InChI code for this compound is 1S/C11H10N2.ClH/c1-2-3-6-10-9-13-8-5-4-7-11(13)12-10;/h1,4-5,7-9H,3,6H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis

This compound is a colorless solid . It has a molecular weight of 206.67 . The compound should be stored at a temperature between 28 C .Aplicaciones Científicas De Investigación

Structural and Magnetic Properties : A study by Yong, Zhang, and She (2013) investigated the structural and magnetic properties of hydrochloride crystals based on imidazo[1,2-a]pyridine derivatives. They explored how the crystal-stacking structures influenced the magnetic properties, revealing that these compounds form diamagnetic dimers through supramolecular interactions, leading to unique magnetic behaviors Study on structural and magnetic properties.

Synthesis Methods : Research by Lifshits, Ostapchuk, and Brel (2015) presented a new method for preparing derivatives of imidazo[1,2-a]pyridine, highlighting the importance of these compounds in pharmacology due to their wide range of bioactivities. This study contributed to simplifying the synthesis process, enhancing the accessibility of these compounds for further research New method for preparation.

Fluorescent Probes : Shao and colleagues (2011) developed a one-pot synthesis method for producing 2-carbonyl-3-(pyridylamino)imidazo[1,2-a]pyridines. Among the synthesized derivatives, one was identified as an efficient fluorescent probe for mercury ions, demonstrating the potential of these compounds in environmental and analytical chemistry Synthesis for fluorescent probes.

Crystal Structure Analysis : Chen, Chen, Wu, Zhang, Liao, and Zhou (2021) focused on the synthesis, crystal structure, and vibrational properties of a specific imidazo[1,2-a]pyridine derivative. Their research provided insights into the stabilization of these compounds through hydrogen bonding and π–π stacking, which could influence the design of new materials and drugs Study on crystal structure and properties.

Medicinal Chemistry : Deep, Bhatia, Kaur, Kumar, Jain, Singh, Batra, Kaushik, and Deb (2016) reviewed the imidazo[1,2-a]pyridine scaffold, emphasizing its 'drug prejudice' due to its extensive medicinal applications, including anticancer, antimicrobial, and antiviral activities. This highlights the critical role of imidazo[1,2-a]pyridine derivatives in the development of new therapeutic agents Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents.

Mecanismo De Acción

Target of Action

The primary target of 2-(but-3-yn-1-yl)Imidazo[1,2-a]pyridine hydrochloride is the Sterol 14-alpha demethylase (CYP51) protein . This protein plays a crucial role in the biosynthesis of sterols, which are vital components of cellular membranes.

Mode of Action

The compound interacts with its target by docking against the CYP51 protein . This interaction can lead to changes in the protein’s function, potentially inhibiting its activity and disrupting sterol biosynthesis.

Result of Action

The molecular and cellular effects of the compound’s action can include changes in cellular membrane integrity due to decreased sterol production. In certain contexts, such as in the treatment of infections caused by organisms reliant on sterol biosynthesis, this can result in a reduction of the bacterial load .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the compound’s storage temperature can affect its stability, with a recommended storage temperature of 28°C . Additionally, the compound’s efficacy can be influenced by factors such as the presence of other drugs or substances, the physiological state of the target cells, and the specific strain of the organism in the case of antimicrobial applications.

Propiedades

IUPAC Name |

2-but-3-ynylimidazo[1,2-a]pyridine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2.ClH/c1-2-3-6-10-9-13-8-5-4-7-11(13)12-10;/h1,4-5,7-9H,3,6H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZALNEYVZDURRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCC1=CN2C=CC=CC2=N1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00743384 | |

| Record name | 2-(But-3-yn-1-yl)imidazo[1,2-a]pyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00743384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

872362-21-5 | |

| Record name | 2-(But-3-yn-1-yl)imidazo[1,2-a]pyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00743384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[Ethyl(methyl)amino]acetone](/img/structure/B3291323.png)

![Benzyl [2-(3,5-bis(trifluoromethyl)phenyl)-1-methyl-2-oxo-ethyl]carbamate](/img/structure/B3291326.png)

![6-Hydroxy-5-methylpyrrolo[2,1-F][1,2,4]triazin-4(3H)-one](/img/structure/B3291360.png)

![6-[4-(Trifluoromethyl)phenyl]pyridin-3-ol](/img/structure/B3291374.png)

![1-[(4-Aminophenyl)acetyl]piperidin-4-OL](/img/structure/B3291384.png)